1,10-Phenanthroline hydrochloride
Overview
Description
1,10-Phenanthroline hydrochloride is a heterocyclic organic compound known for its versatile applications in coordination chemistry. It is a white solid that is soluble in organic solvents and forms strong complexes with most metal ions . The compound is often used as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions.
Preparation Methods
1,10-Phenanthroline hydrochloride can be synthesized through several methods. One common synthetic route involves the Skraup reaction, where glycerol reacts with o-phenylenediamine in the presence of sulfuric acid and an oxidizing agent such as aqueous arsenic acid or nitrobenzene . The dehydration of glycerol produces acrolein, which then condenses with the amine, followed by cyclization to form 1,10-phenanthroline. Industrial production methods often utilize deep eutectic solvents as catalysts, providing a more efficient and environmentally friendly approach .
Chemical Reactions Analysis
1,10-Phenanthroline hydrochloride undergoes various chemical reactions, including:
Reduction: It can be reduced to form 1,10-phenanthroline-5-amine.
Substitution: The compound can participate in substitution reactions, such as the formation of N-alkyl-1,10-phenanthrolinium bromide salts.
Common reagents and conditions used in these reactions include acidic or basic environments, oxidizing agents like peroxomonosulfate, and reducing agents. Major products formed from these reactions include 1,10-phenanthroline N-oxides and various substituted phenanthrolines.
Scientific Research Applications
1,10-Phenanthroline hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1,10-Phenanthroline hydrochloride involves its ability to chelate metal ions. This chelation disrupts the function of metalloenzymes by binding to the metal ions required for their activity . The compound can also induce autophagy in macrophages, leading to the killing of intracellular bacteria .
Comparison with Similar Compounds
1,10-Phenanthroline hydrochloride is often compared with other similar compounds such as:
2,2’-Bipyridine: Both compounds are used as ligands in coordination chemistry, but 1,10-phenanthroline is a stronger base and forms more stable complexes.
Ferroin: This is a well-studied complex of 1,10-phenanthroline with iron (II), used as a redox indicator.
Phenanthrene: The hydrocarbon base structure from which 1,10-phenanthroline is derived.
The uniqueness of this compound lies in its strong chelating ability and the stability of the complexes it forms with metal ions, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
1,10-phenanthroline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2.ClH/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;/h1-8H;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPXDKQBBJCTNOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
3829-86-5, 66-71-7 (Parent) | |
Record name | 1,10-Phenanthroline, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3829-86-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1,10-Phenanthroline, hydrochloride (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003829865 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,10-Phenanthroline hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022802966 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3063205 | |
Record name | 1,10-Phenanthroline hydrochloride | |
Source | EPA DSSTox | |
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Molecular Weight |
216.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22802-96-6, 3829-86-5 | |
Record name | 1,10-Phenanthroline, hydrochloride (1:?) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22802-96-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1,10-Phenanthroline, hydrochloride (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003829865 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,10-Phenanthroline hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022802966 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,10-Phenanthroline hydrochloride | |
Source | DTP/NCI | |
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Record name | 1,10-Phenanthroline, hydrochloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
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Record name | 1,10-Phenanthroline hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3063205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,10-phenanthroline monohydrochloride monohydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.206 | |
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Record name | 1,10-phenanthroline hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.105 | |
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Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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